![molecular formula C18H14ClN3O2S B2826851 Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate CAS No. 338957-31-6](/img/structure/B2826851.png)
Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate is a chemical compound with the molecular formula C18H14ClN3O2S . Its average mass is 371.841 Da and its mono-isotopic mass is 371.049530 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazine ring, a phenyl group, and a 2-chlorophenyl sulfanyl group . The ethyl carboxylate group is attached to the 6-position of the triazine ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure
Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate, as part of the broader family of 1,2,4-triazine derivatives, is involved in various chemical synthesis studies. The synthesis of novel 5-methyl-4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate illustrates the compound's role in generating structurally diverse molecules. These derivatives have been studied for their crystal structures, conformation, and intermolecular interactions, providing insights into their chemical behavior and potential applications in material science or pharmaceutical development (Stolarczyk et al., 2018).
Cytotoxic Activity
The cytotoxic activities of 4-thiopyrimidine derivatives against various cell lines, including cancerous and normal cell lines, have been evaluated. These studies are crucial in understanding the potential therapeutic applications of these compounds. For instance, certain derivatives exhibit weak activity against HeLa and K563 cell lines, suggesting their selective cytotoxic properties. Such findings are fundamental in the development of new anticancer agents, highlighting the significance of ethyl 5-[(2-chlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate derivatives in medicinal chemistry research (Stolarczyk et al., 2018).
Tribological Applications
In a different realm of application, triazine derivatives have been explored for their tribological properties, specifically as additives in water-glycol base fluids. Studies on sulfur-containing triazine derivatives have shown significant improvements in antiwear and friction-reducing capacities of base fluids. This research opens up new avenues for using triazine derivatives in lubricant formulations, enhancing the performance and lifespan of mechanical systems (Wu et al., 2017).
Antimicrobial Activity
Further extending the scope of application, some ethyl thionicotinates and related triazine derivatives containing sulfonamide moieties have been synthesized and evaluated for their antibacterial activity. These studies are pivotal in the search for new antimicrobial agents, particularly in an era of increasing antibiotic resistance. The synthesis and screening of these compounds contribute to the pharmaceutical industry's efforts to develop more effective and safer drugs (Gad-Elkareem & El-Adasy, 2010).
Zukünftige Richtungen
While specific future directions for this compound are not available in the retrieved data, 1,2,4-triazine derivatives have been the subject of ongoing research due to their wide range of biological activities . Future research may focus on synthesizing new derivatives and evaluating their potential as therapeutic agents .
Eigenschaften
IUPAC Name |
ethyl 5-(2-chlorophenyl)sulfanyl-3-phenyl-1,2,4-triazine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2S/c1-2-24-18(23)15-17(25-14-11-7-6-10-13(14)19)20-16(22-21-15)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZQANLJTOAIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)SC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

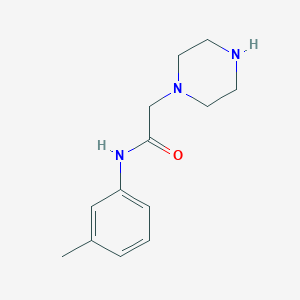

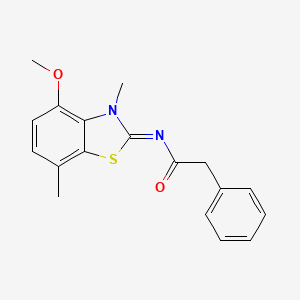
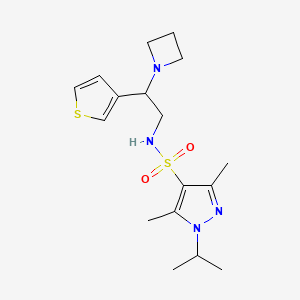
![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2826774.png)
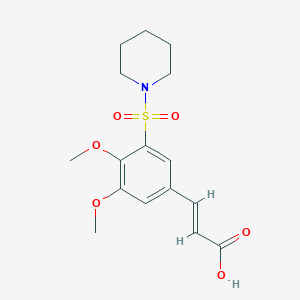
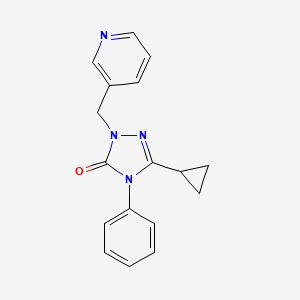
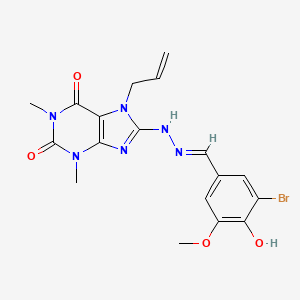
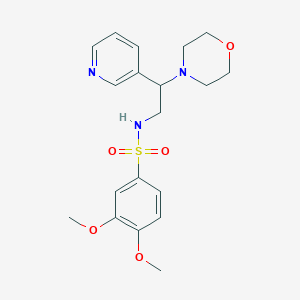
![ethyl 4-(2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2826784.png)

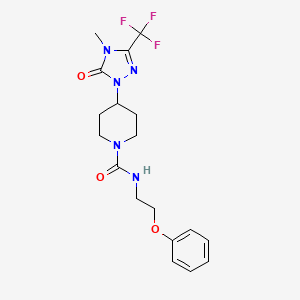
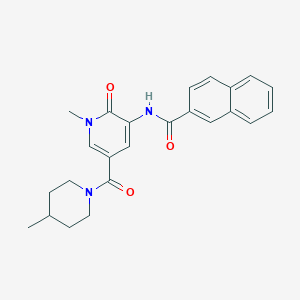
![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2826791.png)